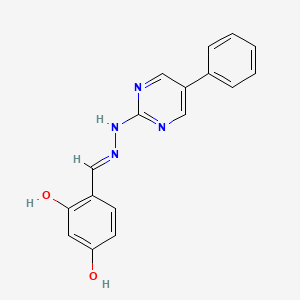
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. However, at high concentrations, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can also induce cytotoxicity and oxidative stress in normal cells.
实验室实验的优点和局限性
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has a high binding affinity for metal ions, making it a useful tool for the detection and removal of heavy metals from contaminated water. However, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone also has several limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, caution should be taken when using 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in lab experiments, and further studies are needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more selective and potent analogs, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanisms of action in various biological systems. In addition, further studies are needed to evaluate the safety and toxicity of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in vivo and to optimize its synthesis and purification methods for large-scale production. Overall, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has great potential for various scientific applications and warrants further investigation.
合成方法
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized through a multi-step reaction process that involves the condensation of 2,4-dihydroxybenzaldehyde with 5-phenyl-2-pyrimidinecarboxylic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and under reflux conditions. The final product is obtained through recrystallization from an appropriate solvent.
科学研究应用
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biology, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In chemistry, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
属性
IUPAC Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-7-6-13(16(23)8-15)11-20-21-17-18-9-14(10-19-17)12-4-2-1-3-5-12/h1-11,22-23H,(H,18,19,21)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTAJBYYLKHNCA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B6124436.png)
![7-(4-bromophenyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6124451.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(methylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6124461.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B6124471.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide](/img/structure/B6124484.png)
![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)
![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)